1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene

Description

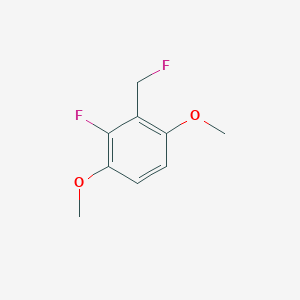

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is a fluorinated aromatic compound featuring a benzene ring substituted with two methoxy groups at the 1- and 4-positions, a fluorine atom at position 2, and a fluoromethyl (-CH2F) group at position 3. The methoxy groups are electron-donating, while fluorine and fluoromethyl substituents are electron-withdrawing, leading to a polarized aromatic system that may enhance electrophilic substitution regioselectivity or alter stability under synthetic conditions .

Properties

Molecular Formula |

C9H10F2O2 |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

2-fluoro-3-(fluoromethyl)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O2/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

XXQSJVADGQFJGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)F)CF |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Introduction of fluorine atoms onto a methoxy-substituted benzene ring.

- Selective fluorination at the ortho and meta positions relative to methoxy groups.

- Installation of a fluoromethyl substituent at the 3-position.

These transformations require precise control over regioselectivity and reaction conditions to achieve high yield and purity.

Fluorination via Benzyne Intermediates under Microflow Conditions

A modern and efficient method for introducing fluorine substituents on aromatic rings involves the generation of benzyne intermediates followed by nucleophilic fluorination. According to research published in the Chemical and Pharmaceutical Bulletin (2018), benzyne intermediates can be generated from silyl nonaflates and subsequently fluorinated using tetra-n-butylammonium fluoride reagents under microflow conditions. This method provides:

- High regioselectivity due to steric effects of substituents.

- Rapid reaction times (residence times of seconds).

- Good yields of mono-fluorinated aromatic products.

For example, 2-(trimethylsilyl)phenyl nonaflate in tetrahydrofuran (THF) reacts with Bu4NF(t-BuOH)4 under continuous flow at room temperature to afford fluorinated products in yields up to 74% after purification by silica gel chromatography.

This approach can be adapted to substrates bearing methoxy groups to achieve selective fluorination at desired positions, potentially enabling the synthesis of this compound by appropriate choice of starting materials and reaction conditions.

Grignard Reagent Formation and Subsequent Functionalization

Another well-documented approach involves the preparation of Grignard reagents from halogenated aromatic precursors, followed by functional group transformations such as boration and oxidation. A patented one-pot method describes:

- Reacting 4-ethoxy-2,3-difluorobromobenzene with magnesium in the presence of iodine as an initiator to form the Grignard reagent.

- Subsequent reaction with trimethyl borate to form aryl boronic acid intermediates.

- Hydrolysis and oxidation with hydrogen peroxide to yield fluorinated phenols.

- Final purification steps including desalting and crystallization.

While this method specifically targets 4-ethoxy-2,3-difluorophenol, the principles can be extended to methoxy-substituted analogs and fluoromethyl derivatives by modifying the starting halogenated aromatic compounds and reaction parameters.

Halogenation and Nucleophilic Substitution on Methoxybenzoic Acid Derivatives

A third route involves halogenation of methoxy-substituted benzoic acids followed by nucleophilic substitution to introduce fluorine atoms. Supporting information from Royal Society of Chemistry publications shows:

- Use of tetrabutylammonium tribromide (Bu4NBr3) for bromination of methoxybenzoic acids.

- Subsequent transformations under controlled heating to yield brominated methoxybenzenes.

- These intermediates can then be converted to fluorinated derivatives through fluorination reactions.

This method provides a route to selectively brominated and subsequently fluorinated methoxybenzene derivatives, which can be precursors to this compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Benzyne Fluorination (Microflow) | Silyl nonaflates, Bu4NF(t-BuOH)4, THF, RT | ~74 | High regioselectivity, fast reaction, scalable | Requires specialized flow equipment |

| Grignard Reagent Route (One-pot) | Halogenated aromatic, Mg, I2, trimethyl borate, H2O2 | High (not specified) | Mild conditions, high purity, industrial scale | Specific to certain substrates, multi-step |

| Halogenation and Nucleophilic Substitution | Bu4NBr3, methoxybenzoic acid derivatives, heat | 85-98 | Straightforward, good yields | Multi-step, may require purification |

Detailed Research Findings and Notes

The microflow benzyne fluorination method achieves regioselective fluorination due to steric hindrance from bulky substituents, which can be leveraged to position fluorine atoms precisely on the aromatic ring.

The Grignard reagent-based one-pot method emphasizes safety, mild reaction conditions, and solvent recovery, making it suitable for industrial synthesis of fluorinated phenolic compounds. Although developed for 4-ethoxy-2,3-difluorophenol, it can be adapted for methoxy-substituted analogs by modifying the halogenated starting materials.

Bromination of methoxybenzoic acids using tetrabutylammonium tribromide followed by nucleophilic fluorination provides a reliable route to halogenated intermediates. The high yields (85-98%) and clean product profiles make this approach attractive for further functionalization steps toward fluoromethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The fluoromethyl group can be reduced to a methyl group.

Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Formation of 1,4-dimethoxy-2-fluoro-3-(fluoromethyl)quinone.

Reduction: Formation of 1,4-dimethoxy-2-fluoro-3-methylbenzene.

Substitution: Formation of 1,4-dimethoxy-2-(substituted)-3-(fluoromethyl)benzene derivatives.

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in the development of fluorinated pharmaceuticals.

Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The fluoromethyl group can enhance the lipophilicity of the compound, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

- 1,4-Dichloro-2-(trifluoromethyl)benzene (C7H3Cl2F3): This compound replaces methoxy groups with chlorines and features a stronger electron-withdrawing trifluoromethyl (-CF3) group. The -CF3 group significantly reduces electron density on the ring compared to the target compound’s fluoromethyl (-CH2F), making it less reactive in nucleophilic substitutions but more resistant to oxidation.

1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene :

Here, the fluorine and fluoromethyl groups are replaced with a thioether (-S-(CH2)3CH(CH3)2). The thioether’s electron-donating nature via sulfur’s lone pairs contrasts with the electron-withdrawing fluorine substituents in the target compound. This difference likely increases the compound’s nucleophilicity and alters solubility (e.g., higher lipophilicity due to the alkyl chain) .- 4-Chloro-3-(trifluoromethyl)aniline (C7H5ClF3N): The amino (-NH2) group introduces strong electron-donating effects, counteracting the -CF3 group’s withdrawal. Compared to the target compound’s methoxy groups, the amino group could enhance reactivity in diazotization or azo-coupling reactions, though steric hindrance from the fluoromethyl group in the target may limit similar pathways .

Physical and Chemical Properties

- Solubility: Methoxy groups generally enhance solubility in polar solvents (e.g., ethanol, DMF), but fluorinated substituents like -F and -CH2F increase hydrophobicity. This balance may render the target compound less soluble than non-fluorinated analogs (e.g., 1,4-dimethoxybenzene) but more soluble than heavily fluorinated derivatives (e.g., 1,4-dichloro-2-(trifluoromethyl)benzene) .

- Stability: Fluorine’s strong electronegativity stabilizes the aromatic ring against electrophilic attack.

Data Tables

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene | 1,4-OCH3; 2-F; 3-CH2F | Methoxy, Fluorine, Fluoromethyl | ~188 (estimated) |

| 1,4-Dichloro-2-(trifluoromethyl)benzene | 1,4-Cl; 2-CF3 | Chlorine, Trifluoromethyl | 215.0 |

| 1,4-Dimethoxy-2-[(3-methylbutyl)thio]benzene | 1,4-OCH3; 2-S-(CH2)3CH(CH3)2 | Methoxy, Thioether | ~256 (estimated) |

Table 2: Reactivity Trends

| Compound Type | Electrophilic Substitution Rate | Nucleophilic Substitution Feasibility | Thermal Stability |

|---|---|---|---|

| Target Compound | Moderate (polarized ring) | Low (electron-deficient ring) | Moderate |

| Trifluoromethyl Derivatives | Very Low (strong -I effect) | Very Low | High |

| Thioether Analogues | High (electron-rich sulfur) | Moderate | Moderate |

Biological Activity

1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene is an organic compound notable for its unique chemical structure, which includes two methoxy groups, one fluorine atom, and one fluoromethyl group attached to a benzene ring. This distinctive arrangement contributes to its potential biological activities, particularly in medicinal chemistry and drug design.

The molecular formula of this compound is C₉H₈F₂O₂, with a molecular weight of approximately 188.18 g/mol. The synthesis typically involves electrophilic aromatic substitution reactions, which can be optimized for yield and purity using modern techniques such as continuous flow reactors.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with biological systems, potentially inhibiting specific enzymes involved in metabolic pathways. This property is crucial for the development of fluorinated pharmaceuticals.

- Cell Viability and Cytotoxicity : Preliminary studies suggest that compounds with similar structural features can affect cell viability in cancer models. For instance, derivatives of related compounds have shown pro-apoptotic effects in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

Case Study 1: Anticancer Potential

A study focusing on naphthoquinone derivatives highlighted the importance of substituents in modulating biological activity. While not directly studying this compound, it provides insight into how similar compounds can induce cytotoxicity in cancer cells through mechanisms such as ROS modulation and DNA damage .

| Compound | Mechanism of Action | IC₅₀ (µM) |

|---|---|---|

| BZNQ | Induces ROS levels | 0.58 |

| DMNQ | DNA strand breakage | Varies |

Case Study 2: Structure-Activity Relationship (SAR)

Research on benzene derivatives has established a correlation between structural modifications and biological activity. The presence of fluorine and methoxy groups enhances the compound's ability to bind to target receptors and enzymes, which can be leveraged in drug design .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. The unique combination of fluorine and methoxy groups facilitates significant non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Q & A

Q. What are the key synthetic routes for 1,4-Dimethoxy-2-fluoro-3-(fluoromethyl)benzene, and how do reaction conditions influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential electrophilic aromatic substitution (EAS) and nucleophilic fluorination. For example:

Methoxy Group Introduction : Use methoxy-protected intermediates to direct substitution. For instance, di-methoxy precursors can be synthesized via Friedel-Crafts alkylation or Ullmann coupling .

Fluorination : Fluorine can be introduced via Balz-Schiemann or halogen-exchange reactions. The fluoromethyl group may require careful handling due to its reactivity, using reagents like Selectfluor® under anhydrous conditions .

- Critical Factors :

- Temperature control (e.g., 80°C for EAS reactions) .

- Protecting groups to prevent undesired substitutions (e.g., benzyloxy groups in similar compounds) .

- Regioselectivity : Ortho/para-directing methoxy groups influence fluorine placement. Computational tools (e.g., DFT) predict activation energies for competing pathways .

Table 1 : Example Reaction Parameters from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methoxy Protection | Cs₂CO₃, DMF, 80°C | 85-90% | |

| Fluoromethylation | KF, CuI, DMSO, 120°C | 60-70% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- Methoxy groups: Singlets at ~δ 3.8-4.0 ppm (¹H); δ 55-60 ppm (¹³C).

- Fluoromethyl (CH₂F): Split into a doublet of triplets (²JHF coupling) at δ 4.5-5.0 ppm (¹H) .

- ¹⁹F NMR : Distinct peaks for aromatic fluorine (δ -110 to -120 ppm) and fluoromethyl (δ -200 to -220 ppm) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 202 (calculated for C₉H₁₀F₂O₂) with fragments indicating loss of CH₂F (Δ m/z 33) .

- IR : C-F stretches at 1100-1200 cm⁻¹ and methoxy C-O at 1250 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions, and what are the limitations of such models?

- Methodological Answer :

- DFT Calculations : Model transition states for SNAr (nucleophilic aromatic substitution) at the fluoromethyl or fluoro positions. Tools like Gaussian or ORCA optimize geometries using B3LYP/6-31G(d) basis sets .

- Reactivity Insights :

- Electron-withdrawing methoxy groups activate specific positions for substitution.

- Fluorine’s electronegativity reduces electron density at adjacent carbons, favoring attack at para-fluorine sites.

- Limitations :

- Solvent effects (e.g., DMF vs. THF) are often oversimplified.

- Steric hindrance from fluoromethyl groups may not be fully captured .

Q. What strategies resolve contradictions between experimental and computational data regarding this compound’s stability under acidic conditions?

- Methodological Answer :

- Case Study : Observed decomposition at pH < 3 contradicts DFT-predicted stability.

- Hypothesis Testing :

Hydrolysis Pathways : Fluoromethyl groups may undergo acid-catalyzed hydrolysis to form -CH₂OH. LC-MS/MS monitors degradation products .

Kinetic Studies : Vary temperature/pH to measure activation energy (Arrhenius plots) and compare with computational barriers .

- Mitigation : Introduce electron-donating substituents (e.g., -OCH₃) to stabilize the ring against electrophilic attack .

Table 2 : Stability Data from Analogous Fluorinated Compounds

| Condition (pH) | Half-Life (h) | Major Degradation Product | Reference |

|---|---|---|---|

| pH 2.0 | 12 | CH₂OH derivative | |

| pH 5.0 | >100 | None |

Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules, and what modifications enhance its pharmacological potential?

- Methodological Answer :

- Applications :

- Antimicrobial Agents : Fluorine enhances membrane permeability. Derivatives with benzimidazole moieties (e.g., 5-fluoro-benzene-1,2-diamine precursors) show activity against S. aureus .

- Anticancer Scaffolds : Methoxy groups enable π-stacking with DNA, while fluoromethyl groups improve metabolic stability .

- Optimization Strategies :

- Structure-Activity Relationship (SAR) : Replace methoxy with bulkier groups (e.g., phenethoxy) to modulate lipophilicity .

- Prodrug Design : Convert fluoromethyl to -CH₂B(OH)₂ for targeted boron neutron capture therapy .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis .

- PPE : Nitrile gloves, fume hood use, and spill trays for fluorinated intermediates .

- Waste Disposal : Neutralize with aqueous NaOH (10%) before incineration to avoid HF release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.